[5-(4-ethylphenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-methylphenyl)methanone
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Overview
Description
[5-(4-ethylphenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-methylphenyl)methanone: is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydroxy group, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-ethylphenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-methylphenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylbenzaldehyde with trifluoroacetic acid and hydrazine hydrate to form the intermediate compound. This intermediate is then reacted with tolyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways due to its unique structural features .
Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of [5-(4-ethylphenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-methylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the hydroxy group can form hydrogen bonds with target molecules, stabilizing the interaction . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
[5-(4-Ethylphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione]: This compound shares the ethylphenyl group but differs in other substituents and overall structure.
[5-(4-Ethylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one]: Similar in having the ethylphenyl group and hydroxy group but differs in the rest of the structure.
Uniqueness: The uniqueness of [5-(4-ethylphenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-methylphenyl)methanone lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability .
Properties
Molecular Formula |
C20H19F3N2O2 |
---|---|
Molecular Weight |
376.4g/mol |
IUPAC Name |
[5-(4-ethylphenyl)-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C20H19F3N2O2/c1-3-14-8-10-15(11-9-14)19(27)12-17(20(21,22)23)24-25(19)18(26)16-7-5-4-6-13(16)2/h4-11,27H,3,12H2,1-2H3 |
InChI Key |
RUSNTMUHBFAFMG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2(CC(=NN2C(=O)C3=CC=CC=C3C)C(F)(F)F)O |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CC(=NN2C(=O)C3=CC=CC=C3C)C(F)(F)F)O |
Origin of Product |
United States |
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